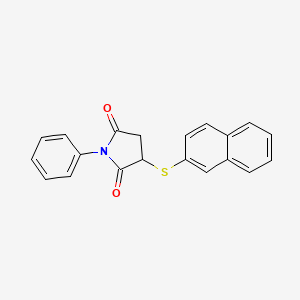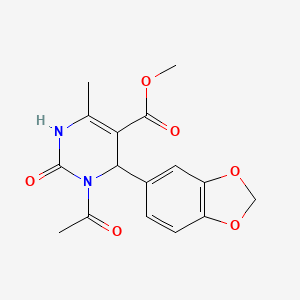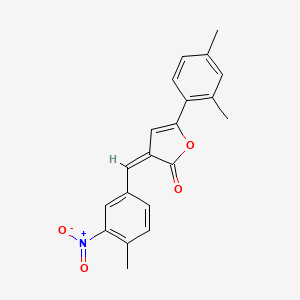
3-(2-naphthylthio)-1-phenyl-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-naphthylthio)-1-phenyl-2,5-pyrrolidinedione, commonly known as NPTB, is a heterocyclic compound that has shown potential in various scientific research applications. It is a derivative of the well-known drug thalidomide and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of NPTB is not fully understood. However, it is believed to act through the inhibition of various enzymes such as TNF-α, COX-2, and iNOS. NPTB has also been shown to modulate the expression of various genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
NPTB has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, induce apoptosis in cancer cells, and modulate the immune system. NPTB has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of NPTB is its ability to inhibit the production of inflammatory cytokines without affecting the viability of cells. This makes it a useful tool for studying the role of inflammation in various diseases. However, one limitation of NPTB is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on NPTB. One area of research is the development of more efficient synthesis methods to produce NPTB in larger quantities. Another area of research is the investigation of the potential of NPTB as a treatment for various diseases such as cancer, inflammatory diseases, and autoimmune diseases. Furthermore, the mechanism of action of NPTB needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion:
In conclusion, NPTB is a heterocyclic compound that has shown potential in various scientific research applications. Its anti-inflammatory, anti-tumor, and immunomodulatory effects make it a promising candidate for the treatment of various diseases. The synthesis method of NPTB has been optimized to produce high yields of NPTB with excellent purity. While there are limitations to its use in lab experiments, the future directions for research on NPTB are numerous.
Méthodes De Synthèse
The synthesis of NPTB involves the reaction of thalidomide with 2-naphthalenethiol in the presence of a base. The reaction results in the formation of NPTB as a white solid with a melting point of 220-222°C. The synthesis method has been optimized to produce high yields of NPTB with excellent purity.
Applications De Recherche Scientifique
NPTB has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and immunomodulatory effects. NPTB has been shown to inhibit the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, NPTB has been shown to modulate the immune system by increasing the production of T cells and natural killer cells.
Propriétés
IUPAC Name |
3-naphthalen-2-ylsulfanyl-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2S/c22-19-13-18(20(23)21(19)16-8-2-1-3-9-16)24-17-11-10-14-6-4-5-7-15(14)12-17/h1-12,18H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKHHRYKUTZWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)SC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-(dibenzo[b,d]furan-4-ylmethyl)-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B4981420.png)
![2-{[4-(2-ethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B4981426.png)

![5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4981443.png)
![3-[5-(4-bromophenyl)-2-furyl]-N-8-quinolinylacrylamide](/img/structure/B4981445.png)
![N-[2-(methylthio)ethyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4981461.png)

![1,2-dichloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B4981473.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B4981504.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4981509.png)
![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4981512.png)
![4-({[3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4981522.png)
![3-(4-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B4981530.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-bromobenzyl)piperazine](/img/structure/B4981539.png)